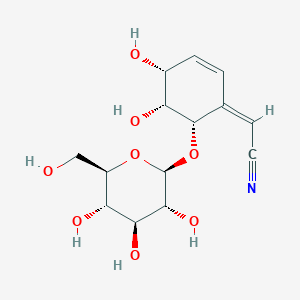

5-Epilithospermoside

Description

Properties

Molecular Formula |

C14H19NO8 |

|---|---|

Molecular Weight |

329.30 g/mol |

IUPAC Name |

(2Z)-2-[(4R,5R,6S)-4,5-dihydroxy-6-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxycyclohex-2-en-1-ylidene]acetonitrile |

InChI |

InChI=1S/C14H19NO8/c15-4-3-6-1-2-7(17)9(18)13(6)23-14-12(21)11(20)10(19)8(5-16)22-14/h1-3,7-14,16-21H,5H2/b6-3-/t7-,8-,9-,10-,11+,12-,13+,14+/m1/s1 |

InChI Key |

WIIDBJNWXCWLKF-SSRKEPSLSA-N |

Isomeric SMILES |

C1=C/C(=C/C#N)/[C@@H]([C@@H]([C@@H]1O)O)O[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)CO)O)O)O |

Canonical SMILES |

C1=CC(=CC#N)C(C(C1O)O)OC2C(C(C(C(O2)CO)O)O)O |

Origin of Product |

United States |

Foundational & Exploratory

5-Epilithospermoside: A Technical Guide for Researchers

For Researchers, Scientists, and Drug Development Professionals

Abstract

5-Epilithospermoside is a pyrrolizidine alkaloid isolated from the roots of Lithospermum officinale, a plant with a history of use in traditional medicine.[1] While specific research on this compound is limited, this guide provides a comprehensive overview of its chemical properties and explores its potential biological activities based on the known pharmacological effects of Lithospermum officinale extracts and related compounds. This document aims to serve as a foundational resource for researchers interested in the further investigation and potential therapeutic applications of this natural product.

Chemical Properties

This compound is a complex alkaloid with the following chemical identifiers:

| Property | Value |

| CAS Number | 84799-31-5[1][2] |

| Molecular Formula | C₁₄H₁₉NO₈[1] |

| Molecular Weight | 329.3 g/mol [1] |

| Chemical Name | (2Z)-2-[(4R,5R,6S)-4,5-dihydroxy-6-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxycyclohex-2-en-1-ylidene]acetonitrile[3] |

Potential Biological Activities

Direct experimental evidence for the biological activity of this compound is not extensively documented in publicly available literature. However, the plant from which it is derived, Lithospermum officinale, has been traditionally used for various ailments and has been shown to possess anti-inflammatory, antioxidant, and anticancer properties.[4][5][6] These activities are attributed to a variety of its chemical constituents, including pyrrolizidine alkaloids, shikonin, and phenolic acids.[4]

Anti-inflammatory and Antioxidant Effects

Extracts from Lithospermum officinale have demonstrated notable anti-inflammatory and antioxidant activities.[6][7] The plant's constituents are known to inhibit lipoxygenase activity, a key enzyme in inflammatory pathways.[7] The presence of phenolic compounds also contributes to its antioxidant effects.[7] It is plausible that this compound, as a constituent of this plant, may contribute to these effects.

Anticancer Potential

Lithospermum officinale has been investigated for its anticancer effects.[4] While the specific contribution of this compound to this activity is unknown, other compounds from the plant have shown cytotoxic effects against cancer cell lines.

Experimental Protocols

Due to the limited specific research on this compound, this section outlines general experimental protocols for the isolation and preliminary biological screening of natural products, which would be applicable to the study of this compound.

Isolation and Purification of this compound

-

Source Material: Dried and powdered roots of Lithospermum officinale.

-

Extraction: The powdered material is typically extracted with a suitable solvent, such as methanol or ethanol, using methods like maceration or Soxhlet extraction.

-

Fractionation: The crude extract is then subjected to liquid-liquid partitioning with solvents of increasing polarity (e.g., hexane, chloroform, ethyl acetate, and water) to separate compounds based on their polarity.

-

Chromatography: The fractions containing the target compound are further purified using chromatographic techniques. This may involve column chromatography on silica gel or other stationary phases, followed by preparative high-performance liquid chromatography (HPLC) to yield the pure compound.

-

Structure Elucidation: The structure of the isolated this compound is confirmed using spectroscopic methods, including Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C NMR) and Mass Spectrometry (MS).

In Vitro Biological Activity Screening

-

Cytotoxicity Assays: To assess anticancer potential, the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is commonly used to determine the inhibitory effect of the compound on the proliferation of various cancer cell lines.

-

Anti-inflammatory Assays: The anti-inflammatory activity can be evaluated by measuring the inhibition of nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated macrophage cell lines (e.g., RAW 264.7). The expression of inflammatory mediators like cyclooxygenase-2 (COX-2) and inducible nitric oxide synthase (iNOS) can also be assessed using techniques like Western blotting or quantitative PCR (qPCR).

-

Antioxidant Assays: The antioxidant capacity can be determined using various assays, such as the DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay, the ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) radical scavenging assay, or the ferric reducing antioxidant power (FRAP) assay.

Signaling Pathways

The precise signaling pathways modulated by this compound have not been elucidated. However, based on the known activities of Lithospermum officinale extracts, potential target pathways can be hypothesized.

References

- 1. file.medchemexpress.com [file.medchemexpress.com]

- 2. This compound | 84799-31-5 [m.chemicalbook.com]

- 3. biocrick.com [biocrick.com]

- 4. researchgate.net [researchgate.net]

- 5. Exploring the Pharmacological Potential of Lithospermum officinale L.: A Review of Phytochemicals and Ethnomedicinal Uses - PMC [pmc.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. The Effect of Lithospermum officinale, Silver Sulfadiazine and Alpha Ointments in Healing of Burn Wound Injuries in Rat - PMC [pmc.ncbi.nlm.nih.gov]

Unveiling the Botanical Origins of 5-Epilithospermoside: A Technical Guide for Researchers

For Immediate Release

This technical guide provides an in-depth overview of the natural sources, isolation, and potential biological activities of 5-Epilithospermoside, a caffeic acid tetramer of interest to the scientific community. This document is intended for researchers, scientists, and professionals in the field of drug development, offering a consolidated resource for the procurement and study of this compound.

Executive Summary

This compound has been identified and isolated from the root of Salvia miltiorrhiza Bunge, a perennial plant native to China and Japan, and widely used in traditional Chinese medicine. This guide details the known botanical source, methods for its extraction and purification, and touches upon its recognized antioxidant and antiproliferative properties. Quantitative data, where available in the public domain, is presented to aid in research planning and experimental design.

Natural Sources of this compound

To date, the primary documented natural source of this compound is the dried root of Salvia miltiorrhiza Bunge, a member of the Lamiaceae family. While other compounds are extensively quantified in S. miltiorrhiza, specific yield data for this compound remains a gap in the current body of scientific literature.

Table 1: Natural Source and Localization of this compound

| Plant Species | Family | Plant Part |

| Salvia miltiorrhiza Bunge | Lamiaceae | Root |

Experimental Protocols for Isolation and Identification

The isolation of this compound from Salvia miltiorrhiza root involves a multi-step process of extraction and chromatographic separation. The following is a generalized protocol based on methodologies reported for the isolation of phenolic compounds from this plant source.

Plant Material Preparation

-

Drying: The roots of Salvia miltiorrhiza are harvested and dried to a constant weight to prevent enzymatic degradation of phytochemicals.

-

Grinding: The dried roots are then ground into a fine powder to increase the surface area for efficient solvent extraction.

Extraction

-

Solvent Extraction: The powdered root material is typically extracted with a polar solvent. A common method involves reflux extraction with aqueous ethanol (e.g., 70% ethanol) to efficiently solubilize the phenolic constituents, including this compound.

-

Concentration: The resulting extract is then concentrated under reduced pressure to remove the solvent, yielding a crude extract.

Fractionation and Purification

-

Liquid-Liquid Partitioning: The crude extract is often subjected to liquid-liquid partitioning with solvents of increasing polarity (e.g., petroleum ether, ethyl acetate, n-butanol) to separate compounds based on their polarity. The fraction containing this compound is identified through analytical methods.

-

Column Chromatography: The target fraction is further purified using various column chromatography techniques. This may include:

-

Silica Gel Chromatography: Elution with a gradient of solvents (e.g., chloroform-methanol or ethyl acetate-methanol) is used to separate compounds based on their adsorption to the silica stationary phase.

-

Sephadex LH-20 Chromatography: This size-exclusion chromatography is effective for separating phenolic compounds. Elution is typically carried out with methanol.

-

-

Preparative High-Performance Liquid Chromatography (HPLC): The final purification step often employs preparative HPLC with a C18 column and a mobile phase gradient of acetonitrile and water (often with a small percentage of formic acid to improve peak shape) to isolate this compound to a high degree of purity.

Structure Elucidation

The structure of the isolated this compound is confirmed using a combination of spectroscopic techniques:

-

Mass Spectrometry (MS): To determine the molecular weight and elemental composition.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: 1D (¹H and ¹³C) and 2D (COSY, HSQC, HMBC) NMR experiments are used to elucidate the detailed chemical structure and stereochemistry of the molecule.

Biological Activity and Signaling Pathways

While specific signaling pathways for this compound are not yet fully elucidated in publicly available research, its demonstrated antioxidant and antiproliferative activities suggest potential interactions with key cellular pathways involved in oxidative stress response and cancer progression. The general mechanisms of action for many phytochemicals with similar properties often involve the modulation of pathways such as the Keap1-Nrf2 antioxidant response element (ARE) pathway and various cell survival and apoptosis pathways.

Further research is required to delineate the precise molecular targets and signaling cascades affected by this compound.

Visualizing the Isolation Workflow

The following diagram illustrates a generalized workflow for the isolation and identification of this compound from its natural source.

Caption: Generalized workflow for the isolation of this compound.

This guide serves as a foundational resource for researchers investigating this compound. The methodologies outlined provide a starting point for the isolation and further study of this promising natural product. As research progresses, a more detailed understanding of its biological mechanisms and potential therapeutic applications is anticipated.

An In-depth Technical Guide to the Putative Biosynthesis of 5-Epilithospermoside

For Researchers, Scientists, and Drug Development Professionals

Abstract

5-Epilithospermoside is a cyanogenic glucoside, a class of specialized plant metabolites known for their role in chemical defense. As an epimer of lithospermoside, it is characterized by a unique cyclohexene-containing aglycone. While the complete biosynthetic pathway of this compound has not been fully elucidated, this guide synthesizes current knowledge on cyanogenic glucoside biosynthesis to propose a putative pathway. This document provides a detailed overview of the proposed enzymatic steps, key intermediates, and regulatory enzymes. Furthermore, it includes representative quantitative data from analogous pathways and detailed experimental protocols for the characterization of the enzymes involved, offering a valuable resource for researchers in natural product biosynthesis and drug development.

Introduction

Cyanogenic glucosides are α-hydroxynitrile glycosides produced by over 2,500 plant species. Their breakdown upon tissue damage releases toxic hydrogen cyanide, a potent defense mechanism against herbivores. This compound and its stereoisomer, lithospermoside, are distinguished by their non-aromatic, cyclic aglycone, a feature less common among cyanogenic glucosides. Understanding the biosynthesis of these unique compounds is crucial for exploring their biological activities and potential applications. This guide outlines a putative biosynthetic pathway for this compound, drawing parallels with well-characterized pathways such as that of dhurrin and taxiphyllin.

Proposed Biosynthetic Pathway of this compound

The biosynthesis of cyanogenic glucosides is a highly conserved pathway that proceeds from an amino acid precursor through a series of key intermediates. The proposed pathway for this compound follows this general scheme, with the primary challenge being the formation of its unique aglycone.

Formation of the Aglycone Precursor

The biosynthesis is initiated from a proteinogenic amino acid. Given the cyclic nature of the aglycone of this compound, a plausible precursor is a cyclic amino acid such as cyclohexenylglycine. However, the biosynthesis of this specific amino acid is not well-documented in plants. Alternatively, the cyclohexene ring may be formed later in the pathway from a linear precursor.

The Core Pathway: A Three-Step Enzymatic Cascade

The conversion of the amino acid precursor to the cyanohydrin aglycone is catalyzed by a metabolon, a complex of membrane-bound enzymes, typically located on the endoplasmic reticulum. This channeling of intermediates is thought to increase the efficiency of the pathway and control the release of reactive intermediates.

-

Step 1: N-hydroxylation and Decarboxylation to an Aldoxime. The first committed step is the conversion of the amino acid to an aldoxime. This reaction is catalyzed by a cytochrome P450 enzyme belonging to the CYP79 family . These are multifunctional enzymes that catalyze both the N-hydroxylation and the subsequent oxidative decarboxylation of the N-hydroxyamino acid intermediate.

-

Step 2: Conversion of the Aldoxime to a Nitrile and then a Cyanohydrin. The aldoxime is then converted to a nitrile, which is subsequently hydroxylated to form an α-hydroxynitrile, also known as a cyanohydrin. This series of reactions is catalyzed by another cytochrome P450 enzyme, typically from the CYP71 family .

-

Step 3: Glycosylation of the Cyanohydrin. The unstable cyanohydrin is stabilized by glycosylation, a reaction catalyzed by a UDP-glucosyltransferase (UGT) . This step is crucial as it "traps" the cyanohydrin, preventing its spontaneous dissociation into a ketone/aldehyde and hydrogen cyanide. The stereospecificity of the UGT is thought to determine the configuration at the α-carbon of the resulting cyanogenic glucoside.

The Epimerization Step

This compound and lithospermoside are epimers, differing in the stereochemistry at the C5 position of the cyclohexene ring. The point at which this epimerization occurs is currently unknown. There are two main hypotheses:

-

Epimerization of an intermediate: An epimerase could act on one of the biosynthetic intermediates prior to glycosylation.

-

Action of a non-specific UGT: A UDP-glucosyltransferase might be capable of accepting both epimeric forms of the cyanohydrin aglycone, leading to the formation of both this compound and lithospermoside.

The formation of epimeric cyanogenic glucosides like dhurrin and taxiphyllin is determined by the stereospecific hydroxylation of the nitrile precursor, which gives rise to enantiomeric cyanohydrins that are then glucosylated[1]. This suggests that the stereochemistry is set before the glycosylation step.

Caption: Putative biosynthetic pathway of this compound.

Quantitative Data

As specific kinetic data for the enzymes in the this compound pathway are not available, this section presents representative data from the well-studied biosynthesis of dhurrin in Sorghum bicolor and linamarin/lotaustralin in cassava (Manihot esculenta).

| Enzyme | Substrate | Km (µM) | kcat (s⁻¹) or Vmax | Plant Source | Reference |

| CYP79A1 | L-Tyrosine | 25 | 1.67 s⁻¹ | Sorghum bicolor | |

| CYP71E1 | p-hydroxyphenylacetaldoxime | 1.5 | 3.3 s⁻¹ | Sorghum bicolor | |

| UGT85B1 | (S)-p-hydroxymandelonitrile | 40 | 1.5 s⁻¹ | Sorghum bicolor | |

| CYP71E7 | Isoleucine-derived oxime | 21 | 17 min⁻¹ (Vmax) | Manihot esculenta | [2] |

Table 1: Representative Enzyme Kinetic Parameters in Cyanogenic Glucoside Biosynthesis.

| Compound | Plant Tissue | Concentration | Plant Source | Reference |

| Dhurrin | Etiolated seedlings | up to 6% of dry weight | Sorghum bicolor | [3] |

| Dhurrin | Shoots (3cm high) | ~850 nmol/shoot | Sorghum bicolor | [3] |

| Linamarin & Lotaustralin | Leaves | Varies with age and environmental conditions | Manihot esculenta |

Table 2: Representative Metabolite Concentrations in Cyanogenic Plants.

Experimental Protocols

This section provides detailed methodologies for key experiments relevant to the study of cyanogenic glucoside biosynthesis. These protocols are adapted from studies on related pathways and can be modified for the investigation of this compound biosynthesis.

Heterologous Expression and Purification of Biosynthetic Enzymes

The functional characterization of the biosynthetic enzymes requires their expression in a heterologous system, such as E. coli or yeast, followed by purification.

Caption: Workflow for heterologous expression and characterization of biosynthetic enzymes.

Protocol for Heterologous Expression of a CYP79 Enzyme in E. coli

-

Gene Amplification and Cloning: Amplify the full-length cDNA of the candidate CYP79 gene using PCR with primers containing appropriate restriction sites. Ligate the PCR product into a suitable expression vector (e.g., pET vector series) containing an N-terminal His-tag.

-

Transformation: Transform the expression construct into a competent E. coli strain (e.g., BL21(DE3)).

-

Expression: Grow the transformed E. coli in LB medium at 37°C to an OD600 of 0.6-0.8. Induce protein expression by adding IPTG to a final concentration of 0.1-1 mM and continue to grow at a lower temperature (e.g., 18-25°C) for 16-24 hours.

-

Cell Lysis: Harvest the cells by centrifugation and resuspend the pellet in lysis buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10 mM imidazole, 10% glycerol, and a protease inhibitor cocktail). Lyse the cells by sonication or using a French press.

-

Purification: Centrifuge the lysate to pellet cell debris. Apply the supernatant to a Ni-NTA affinity column pre-equilibrated with lysis buffer. Wash the column with wash buffer (lysis buffer with 20-40 mM imidazole). Elute the His-tagged protein with elution buffer (lysis buffer with 250 mM imidazole).

-

Buffer Exchange: Exchange the buffer of the purified protein to a storage buffer (e.g., 50 mM Tris-HCl pH 7.5, 100 mM NaCl, 10% glycerol) using a desalting column or dialysis.

In Vitro Enzyme Assays

Protocol for an In Vitro Assay of a CYP79 Enzyme

This assay measures the conversion of an amino acid to its corresponding aldoxime.

-

Reaction Mixture: Prepare a reaction mixture containing:

-

100 mM potassium phosphate buffer (pH 7.5)

-

1-5 µM purified CYP79 enzyme

-

1 mM NADPH

-

100 µM of the amino acid substrate (e.g., radiolabeled L-tyrosine)

-

-

Incubation: Pre-incubate the reaction mixture at 30°C for 5 minutes. Start the reaction by adding the amino acid substrate. Incubate at 30°C for 30-60 minutes.

-

Reaction Quenching and Extraction: Stop the reaction by adding an equal volume of ethyl acetate. Vortex thoroughly and centrifuge to separate the phases.

-

Analysis: Analyze the organic phase by HPLC or LC-MS to identify and quantify the aldoxime product.

Protocol for an In Vitro Assay of a UGT Enzyme

This assay measures the glycosylation of a cyanohydrin.

-

Reaction Mixture: Prepare a reaction mixture containing:

-

100 mM Tris-HCl buffer (pH 7.0)

-

1-5 µM purified UGT enzyme

-

5 mM UDP-glucose

-

1 mM of the cyanohydrin substrate

-

-

Incubation: Pre-incubate the reaction mixture at 30°C for 5 minutes. Start the reaction by adding the cyanohydrin substrate. Incubate at 30°C for 30-60 minutes.

-

Reaction Quenching: Stop the reaction by adding an equal volume of methanol.

-

Analysis: Analyze the reaction mixture by HPLC or LC-MS to identify and quantify the cyanogenic glucoside product.

Analytical Methods for Detection and Quantification

Protocol for LC-MS/MS Analysis of Cyanogenic Glucosides and Intermediates

-

Sample Preparation: Extract plant material with 80% methanol. Centrifuge to remove debris and filter the supernatant.

-

Chromatographic Separation: Use a C18 reversed-phase HPLC column. Elute with a gradient of water (with 0.1% formic acid) and acetonitrile (with 0.1% formic acid).

-

Mass Spectrometry Detection: Use an electrospray ionization (ESI) source in positive or negative ion mode. For quantification, use multiple reaction monitoring (MRM) by selecting precursor and product ion transitions specific for each analyte.

Conclusion

While the complete biosynthetic pathway of this compound remains to be fully elucidated, the established principles of cyanogenic glucoside biosynthesis provide a robust framework for its investigation. This guide proposes a putative pathway, highlighting the key enzymatic steps and areas of uncertainty, particularly the formation of the unique cyclohexene aglycone and the epimerization event. The provided representative data and detailed experimental protocols offer a practical starting point for researchers aiming to unravel the intricacies of this fascinating biosynthetic pathway. Further research, including the identification and characterization of the specific CYP79, CYP71, and UGT enzymes from lithospermoside-producing plants, will be crucial to confirm and refine this proposed pathway.

References

An In-Depth Technical Guide to 5-Epilithospermoside: Physical, Chemical, and Biological Properties

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Epilithospermoside is a nitrile glucoside that has garnered interest within the scientific community for its potential biological activities. This technical guide provides a comprehensive overview of its physical and chemical properties, drawing from available data to support further research and development efforts. This document outlines its structural characteristics, solubility, and spectral data, and explores its potential biological significance.

Physical and Chemical Properties

This compound is a powder with the molecular formula C14H19NO8 and a molecular weight of 329.3 g/mol .[1] A summary of its key physical and chemical properties is presented in Table 1.

| Property | Value | Reference(s) |

| Molecular Formula | C14H19NO8 | [1] |

| Molecular Weight | 329.3 g/mol | [1] |

| CAS Number | 84799-31-5 | [1] |

| Appearance | Powder | |

| Melting Point | 221-223 °C | [2] |

| Solubility | Soluble in DMSO and methanol; sparingly soluble in ethanol; insoluble in water. | [3][4][5] |

Table 1: Physical and Chemical Properties of this compound

Spectral Data

The structural elucidation of this compound relies on various spectroscopic techniques. While a complete, publicly available dataset of its spectra is not readily accessible, general principles of NMR, IR, and Mass Spectrometry can be applied to predict and interpret its spectral characteristics.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H-NMR: The proton NMR spectrum is expected to show signals corresponding to the protons of the glucopyranosyl unit and the substituted cyclohexene ring. Protons on carbons adjacent to oxygen atoms or the nitrile group would appear at lower field (higher ppm values) due to deshielding effects.

-

¹³C-NMR: The carbon-13 NMR spectrum would display 14 distinct signals corresponding to each carbon atom in the molecule. The carbon of the nitrile group (C≡N) would appear in the characteristic downfield region for nitriles. Carbons bonded to oxygen in the glucose and cyclohexene moieties would also have characteristic chemical shifts.

Infrared (IR) Spectroscopy

The IR spectrum of this compound would exhibit characteristic absorption bands for its functional groups:

-

A strong, broad band in the region of 3500-3200 cm⁻¹ corresponding to the O-H stretching vibrations of the multiple hydroxyl groups.

-

A sharp, medium-intensity peak around 2250-2200 cm⁻¹ indicative of the C≡N (nitrile) stretching vibration.

-

C-O stretching vibrations from the alcohol and ether linkages would be visible in the 1260-1000 cm⁻¹ region.

-

C-H stretching vibrations of the aliphatic and vinylic protons would appear in the 3100-2850 cm⁻¹ range.

Mass Spectrometry (MS)

Mass spectrometry would reveal the molecular weight of this compound. The molecular ion peak [M]+ would be observed at an m/z value corresponding to its molecular weight (329.3). Fragmentation patterns would likely involve the loss of the glucose moiety, water molecules from the hydroxyl groups, and cleavage of the cyclohexene ring, providing further structural information.

Experimental Protocols

Isolation and Purification

While a specific, detailed protocol for the isolation of this compound is not widely published, a general workflow for the extraction of nitrile glucosides from plant sources, such as Lithospermum officinale, can be inferred.

Figure 1: General workflow for the isolation of this compound.

High-Performance Liquid Chromatography (HPLC) Analysis

A validated HPLC method for the routine analysis and quantification of this compound would likely involve a reverse-phase C18 column with a mobile phase consisting of a mixture of water (often with a small amount of acid like formic or acetic acid to improve peak shape) and an organic solvent such as acetonitrile or methanol. Detection would typically be performed using a UV detector at a wavelength where the nitrile or other chromophores in the molecule absorb.

Biological Activity and Signaling Pathways

The biological activities of this compound are an area of active investigation. Based on the activities of structurally related compounds and extracts from plants in which it is found, it is hypothesized to possess anti-inflammatory and antioxidant properties.

Potential Anti-Inflammatory and Antioxidant Effects

The presence of phenolic hydroxyl groups in the structure of this compound suggests potential antioxidant activity through free radical scavenging. Anti-inflammatory effects could be mediated through the modulation of key inflammatory signaling pathways.

Putative Signaling Pathway Involvement

While direct evidence is limited, the anti-inflammatory and antioxidant properties of similar natural products often involve the modulation of the following signaling pathways:

Figure 2: Potential modulation of NF-κB and MAPK signaling pathways by this compound.

NF-κB Pathway: Many natural compounds with anti-inflammatory properties act by inhibiting the NF-κB signaling pathway. This can occur through the inhibition of IKK activation, which prevents the degradation of IκB and subsequent nuclear translocation of NF-κB, thereby reducing the expression of pro-inflammatory genes.

MAPK Pathway: The mitogen-activated protein kinase (MAPK) pathway is another crucial regulator of inflammation and cellular response to stress. Compounds that can modulate this pathway, for instance by inhibiting the activation of key kinases like ERK, JNK, or p38, can exert significant anti-inflammatory and antioxidant effects.

Conclusion

This compound presents an interesting profile for further scientific investigation. This guide has summarized its known physical and chemical properties and outlined potential avenues for research into its biological activities. The provided experimental frameworks for isolation and analysis, along with the hypothesized involvement in key signaling pathways, offer a foundation for researchers and drug development professionals to explore the therapeutic potential of this nitrile glucoside. Further detailed spectroscopic and biological studies are warranted to fully elucidate its properties and mechanisms of action.

References

5-Epilithospermoside: A Review of its Potential Biological Activities

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This technical guide synthesizes the currently available information on 5-Epilithospermoside. It is important to note that while the compound has been identified and isolated, there is a significant lack of publicly available research on the specific biological activities of the purified compound. Much of the information presented herein is extrapolated from studies on the plant sources of this compound and the broader class of compounds to which it belongs, pyrrolizidine alkaloids.

Introduction

This compound is a pyrrolizidine alkaloid that has been isolated from plants of the Boraginaceae family, notably Lithospermum officinale (common gromwell) and Buglossoides arvensis (field gromwell). Pyrrolizidine alkaloids are a large group of naturally occurring compounds known for a wide range of biological activities, which can be both therapeutic and toxic. This guide aims to provide a comprehensive overview of the potential biological activities of this compound, drawing from the known properties of its plant sources and the general characteristics of pyrrolizidine alkaloids. Due to the limited specific data on this compound, this document also serves as a foundational resource to guide future research into its pharmacological potential.

Potential Biological Activities

Based on the activities of its source plants and the known effects of related compounds, this compound may possess the following biological activities:

-

Anti-inflammatory Activity: Extracts of Lithospermum officinale and Buglossoides arvensis have demonstrated anti-inflammatory properties. This suggests that this compound could contribute to these effects, potentially through the modulation of inflammatory pathways.

-

Antioxidant Activity: Many plant-derived compounds, including those from Lithospermum species, exhibit antioxidant effects. It is plausible that this compound could act as a free radical scavenger or modulate endogenous antioxidant systems.

-

Cytotoxicity: Pyrrolizidine alkaloids as a class are well-known for their cytotoxic and genotoxic effects, primarily through their metabolic activation in the liver. This is a critical consideration in evaluating the therapeutic potential of this compound and necessitates careful toxicological assessment.

Quantitative Data:

At present, there is no publicly available quantitative data (e.g., IC50 or EC50 values) from in vitro or in vivo studies on the biological activity of isolated this compound. The following table is a template that can be used to summarize such data as it becomes available through future research.

| Biological Activity | Assay | Test System | Result (e.g., IC50) | Reference |

| Data Not Available |

Proposed Experimental Protocols

The following are detailed methodologies for key experiments that could be employed to investigate the biological activities of this compound. These are generalized protocols and would require optimization for this specific compound.

In Vitro Antioxidant Activity: DPPH Radical Scavenging Assay

Objective: To determine the free radical scavenging capacity of this compound.

Methodology:

-

Preparation of DPPH Solution: Prepare a 0.1 mM solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH) in methanol.

-

Sample Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO or methanol) and make serial dilutions to obtain a range of concentrations.

-

Assay Procedure:

-

In a 96-well microplate, add 100 µL of the DPPH solution to 100 µL of each concentration of the this compound solution.

-

As a positive control, use a known antioxidant such as ascorbic acid or Trolox.

-

For the blank, use 100 µL of the solvent instead of the sample.

-

Incubate the plate in the dark at room temperature for 30 minutes.

-

-

Measurement: Measure the absorbance at 517 nm using a microplate reader.

-

Calculation: The percentage of DPPH radical scavenging activity is calculated using the following formula:

The IC50 value (the concentration of the compound that scavenges 50% of the DPPH radicals) can be determined by plotting the percentage of inhibition against the concentration of this compound.

In Vitro Anti-inflammatory Activity: Inhibition of Albumin Denaturation Assay

Objective: To assess the ability of this compound to inhibit protein denaturation, a hallmark of inflammation.

Methodology:

-

Reaction Mixture: Prepare a reaction mixture containing 0.2 mL of egg albumin (from a fresh hen's egg), 2.8 mL of phosphate-buffered saline (PBS, pH 6.4), and 2 mL of varying concentrations of this compound.

-

Control: A similar volume of distilled water serves as the control. A known anti-inflammatory drug like diclofenac sodium can be used as a positive control.

-

Incubation: Incubate the mixtures at 37°C for 15 minutes.

-

Denaturation: Induce denaturation by heating the mixtures at 70°C for 5 minutes in a water bath.

-

Measurement: After cooling, measure the absorbance of the solutions at 660 nm.

-

Calculation: The percentage inhibition of protein denaturation is calculated as follows:

The IC50 value can be determined from a dose-response curve.

Potential Signaling Pathways

While no specific signaling pathways have been elucidated for this compound, based on the known anti-inflammatory and cytotoxic activities of related compounds, the following pathways are potential targets for investigation.

NF-κB Signaling Pathway

The Nuclear Factor-kappa B (NF-κB) pathway is a central regulator of inflammation. Many natural products exert their anti-inflammatory effects by inhibiting this pathway.

Caption: Potential inhibition of the NF-κB signaling pathway by this compound.

MAPK Signaling Pathway

The Mitogen-Activated Protein Kinase (MAPK) signaling cascades are crucial in regulating cellular processes like inflammation, proliferation, and apoptosis.

Caption: Potential modulation of the MAPK signaling pathway by this compound.

Conclusion and Future Directions

This compound is a natural product with potential biological activities, primarily inferred from its plant origins and its classification as a pyrrolizidine alkaloid. The current body of scientific literature lacks specific data on the bioactivity of the isolated compound. Therefore, there is a clear and urgent need for further research to:

-

Quantify the biological activities of purified this compound using a range of in vitro and in vivo assays.

-

Elucidate the mechanisms of action , including its effects on key signaling pathways.

-

Conduct thorough toxicological studies to assess its safety profile, which is of paramount importance for any pyrrolizidine alkaloid.

This technical guide provides a framework for initiating such investigations. The elucidation of the specific biological activities and mechanisms of this compound will be crucial in determining its potential as a lead compound for drug development.

In-depth Technical Guide: The Mechanism of Action of 5-Epilithospermoside

A comprehensive review of the available scientific literature reveals a significant gap in the understanding of 5-Epilithospermoside's mechanism of action. At present, there are no publicly accessible research articles, experimental data, or detailed studies that elucidate the biological activities or the signaling pathways associated with this specific compound.

Our extensive search of scientific databases and academic journals for information pertaining to "this compound" did not yield any relevant results. This includes a lack of information on its effects on cellular signaling, its potential therapeutic targets, and any quantitative data from preclinical or clinical studies. Consequently, the core requirements of this technical guide, including the presentation of quantitative data in tables, detailed experimental protocols, and the visualization of signaling pathways, cannot be fulfilled.

This absence of information suggests that this compound may be a novel or relatively unstudied compound within the scientific community. Further research and initial exploratory studies would be necessary to establish a foundational understanding of its pharmacological properties.

For researchers, scientists, and drug development professionals interested in this molecule, the current landscape represents a truly nascent field of inquiry. The initial steps to characterizing the mechanism of action of this compound would involve a series of foundational experiments, including but not limited to:

-

In vitro screening: To identify any potential biological activity, such as cytotoxic effects on cancer cell lines, anti-inflammatory properties, or enzymatic inhibition.

-

Target identification studies: Employing techniques like affinity chromatography, chemical proteomics, or computational modeling to identify potential protein targets.

-

Cell-based assays: To investigate the effects of the compound on specific signaling pathways (e.g., kinase activity assays, reporter gene assays).

Until such foundational research is conducted and published, a detailed technical guide on the mechanism of action of this compound remains an endeavor for future scientific exploration. We encourage the research community to address this knowledge gap, as it represents an opportunity for new discoveries in pharmacology and drug development.

An In-depth Technical Guide to the Pharmacological Profile of 5-Epilithospermoside

Introduction

5-Epilithospermoside is an alkaloid that can be isolated from the roots of Lithospermum officinale. While specific studies on its biological activities are limited, the pharmacological profile of the structurally related compound, lithospermic acid, has been more extensively investigated. Lithospermic acid, a water-soluble phenolic acid compound, has demonstrated a range of biological activities, including anti-inflammatory, antioxidant, and anti-apoptotic properties.[1][2] These activities suggest its potential therapeutic utility in a variety of diseases, such as cardiovascular disorders, neurodegenerative diseases, and inflammatory conditions. This technical guide will detail the known pharmacological effects and mechanisms of action of lithospermic acid as a proxy for understanding the potential profile of this compound.

Pharmacological Activities

The therapeutic potential of lithospermic acid stems from its multifaceted pharmacological activities. These have been demonstrated in both in vivo and in vitro models.

Anti-inflammatory Activity:

Lithospermic acid has been shown to exert significant anti-inflammatory effects. In a study utilizing BV2 microglial cells, lithospermic acid was found to attenuate the inflammatory response induced by lipopolysaccharide (LPS).[3][4] It achieved this by reducing the production of pro-inflammatory mediators such as nitric oxide (NO) and prostaglandin E2 (PGE2), as well as cytokines like interleukin-6 (IL-6), interleukin-1β (IL-1β), and tumor necrosis factor-α (TNF-α).[3][4] The underlying mechanism for this anti-inflammatory action involves the inhibition of the NF-κB signaling pathway.[3][4]

Antioxidant Activity:

A key aspect of lithospermic acid's pharmacological profile is its potent antioxidant activity. It has been shown to ameliorate oxidative stress in various models.[5][6][7] This is achieved through the activation of the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway, a master regulator of the cellular antioxidant response.[5][6][7] Activation of Nrf2 leads to the upregulation of downstream antioxidant enzymes, such as heme oxygenase-1 (HO-1).[5][6]

Anti-apoptotic Activity:

Lithospermic acid has demonstrated the ability to protect cells from apoptosis (programmed cell death). In a model of neurotoxicity, it was shown to prevent cell death by inhibiting the activation of the caspase cascade, particularly caspase-3.[8] Furthermore, it can protect against cytokine-induced apoptosis in pancreatic β-cells by activating anti-apoptotic pathways, including the Nrf2-HO-1 and Sirt1 pathways.[9]

Quantitative Data

The following tables summarize the quantitative data from various studies on lithospermic acid, providing insights into its potency and efficacy in different experimental settings.

Table 1: In Vivo Efficacy of Lithospermic Acid

| Model System | Compound | Dose | Route of Administration | Key Findings | Reference |

| Myocardial Ischemia/Reperfusion (Mouse) | Lithospermic Acid | 50 mg/kg | Oral gavage | Attenuated infarct area, decreased plasma TnT and CK-MB levels, suppressed cardiac dysfunction. | [5][7][10] |

| Diabetic Retinopathy (OLETF Rats) | Lithospermic Acid B | 40 mg/kg/day | - | Showed a significant improvement in glucose tolerance. | [9] |

Table 2: In Vitro Activity of Lithospermic Acid

| Cell Line | Compound | Concentration | Experimental Model | Key Findings | Reference |

| H9C2 cells | Lithospermic Acid | 100 μM | Hypoxia/Reoxygenation | Ameliorated oxidative stress and cardiomyocyte apoptosis. | [5][7][10] |

| BV2 microglial cells | Lithospermic Acid | - | LPS-induced inflammation | Reduced production of NO, PGE2, IL-6, IL-1β, and TNF-α. | [3][4] |

| INS-1 cells | Lithospermic Acid B | 50 μM | Cytokine-induced apoptosis | Significantly reduced INF-γ and IL-1β-induced cell death. | [9] |

Experimental Protocols

This section provides an overview of the methodologies used in key experiments to evaluate the pharmacological profile of lithospermic acid.

1. In Vivo Myocardial Ischemia/Reperfusion Injury Model

-

Treatment: Mice were pretreated with lithospermic acid (50 mg/kg, oral gavage) for six consecutive days before the surgical procedure.[5][7][10]

-

Surgical Procedure: Myocardial ischemia was induced by ligating the left anterior descending coronary artery for a specified period, followed by reperfusion.

-

Assessment of Cardiac Injury:

-

Infarct Size Measurement: Hearts were excised, and the infarct area was determined using triphenyltetrazolium chloride (TTC) staining.

-

Cardiac Function Assessment: Echocardiography and hemodynamic measurements were performed to evaluate cardiac function.[5][10]

-

Biochemical Markers: Plasma levels of troponin T (TnT) and creatine kinase-MB (CK-MB) were measured as indicators of myocardial damage.[5][7][10]

-

-

Oxidative Stress and Apoptosis Analysis: Heart tissues were collected for the analysis of oxidative stress markers and apoptosis through techniques like Western blotting and immunohistochemistry.[5][8]

2. In Vitro Anti-inflammatory Assay in BV2 Microglial Cells

-

Cell Culture: BV2 microglial cells were cultured in appropriate media.

-

Treatment: Cells were pre-treated with various concentrations of lithospermic acid for 1 hour, followed by stimulation with lipopolysaccharide (LPS) for 24 hours to induce an inflammatory response.[4]

-

Measurement of Inflammatory Mediators:

-

Nitric Oxide (NO) Production: The concentration of nitrite in the culture supernatant was measured using the Griess reagent.

-

Prostaglandin E2 (PGE2) and Cytokine Production: The levels of PGE2, IL-6, IL-1β, and TNF-α in the culture supernatant were quantified using enzyme-linked immunosorbent assay (ELISA) kits.[3][4]

-

-

Western Blot Analysis: The expression levels of key proteins in the NF-κB signaling pathway, such as iNOS, COX2, and NF-κB p65, were determined by Western blotting.[3][4]

3. In Vitro Apoptosis Assay in INS-1 Cells

-

Cell Culture: INS-1 pancreatic β-cells were maintained in culture.

-

Induction of Apoptosis: Apoptosis was induced by treating the cells with a combination of interferon-γ (INF-γ) and interleukin-1β (IL-1β).[9]

-

Treatment: Cells were pretreated with lithospermic acid B (50 μM) before the addition of cytokines.[9]

-

Assessment of Cell Viability: Cell viability was determined using methods such as the MTT assay.

-

Apoptosis Detection: Apoptosis was quantified by measuring the activity of cleaved caspase-3.[9]

-

Western Blot Analysis: The expression levels of proteins involved in apoptotic and anti-apoptotic pathways, such as p38, JNK, Nrf2, HO-1, and Sirt1, were analyzed by Western blotting.[9]

Signaling Pathways

The pharmacological effects of lithospermic acid are mediated through the modulation of several key signaling pathways.

NF-κB Signaling Pathway in Inflammation

Lithospermic acid inhibits the pro-inflammatory NF-κB signaling pathway. In response to inflammatory stimuli like LPS, the IκB kinase (IKK) complex is activated, leading to the phosphorylation and subsequent degradation of the inhibitory protein IκBα. This allows the p50/p65 NF-κB dimer to translocate to the nucleus, where it binds to the DNA and promotes the transcription of pro-inflammatory genes. Lithospermic acid has been shown to decrease the nuclear translocation of the p65 subunit of NF-κB.[3][4]

Caption: Lithospermic acid inhibits the NF-κB signaling pathway.

Nrf2 Signaling Pathway in Oxidative Stress

Lithospermic acid activates the Nrf2 antioxidant response pathway. Under normal conditions, Nrf2 is kept in the cytoplasm by Keap1, which facilitates its degradation. In the presence of oxidative stress or activators like lithospermic acid, Nrf2 is released from Keap1 and translocates to the nucleus. There, it binds to the Antioxidant Response Element (ARE) in the promoter region of target genes, leading to the transcription of antioxidant enzymes like HO-1.

Caption: Lithospermic acid activates the Nrf2 antioxidant pathway.

AMPKα/Nrf2 Signaling Pathway in Cardioprotection

In the context of myocardial ischemia-reperfusion injury, lithospermic acid has been shown to exert its protective effects through the activation of the AMPKα/Nrf2 signaling pathway. The activation of AMPKα leads to the phosphorylation and subsequent nuclear translocation of Nrf2, promoting the expression of antioxidant genes and protecting cardiomyocytes from oxidative stress and apoptosis.[5][6][7]

Caption: Lithospermic acid promotes cardioprotection via the AMPKα/Nrf2 pathway.

Conclusion

While direct pharmacological studies on this compound are currently lacking, the extensive research on its close analog, lithospermic acid, provides a strong foundation for predicting its potential therapeutic activities. The anti-inflammatory, antioxidant, and anti-apoptotic properties of lithospermic acid, mediated through well-defined signaling pathways such as NF-κB and Nrf2, highlight the potential of this class of compounds for the development of novel therapeutics. Further research is warranted to specifically elucidate the pharmacological profile of this compound and to determine if it shares the promising activities of its related compounds. This guide serves as a valuable resource for directing future investigations into this potentially important natural product.

References

- 1. Pharmacological activity, phytochemistry, and organ protection of lithospermic acid - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. Lithospermic acid targeting heat shock protein 90 attenuates LPS-induced inflammatory response via NF-кB signalling pathway in BV2 microglial cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Activation of Nrf2 by Lithospermic Acid Ameliorates Myocardial Ischemia and Reperfusion Injury by Promoting Phosphorylation of AMP-Activated Protein Kinase α (AMPKα) - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Activation of Nrf2 by Lithospermic Acid Ameliorates Myocardial Ischemia and Reperfusion Injury by Promoting Phosphorylation of AMP-Activated Protein Kinase α (AMPK α) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Lithospermic acid attenuates 1-methyl-4-phenylpyridine-induced neurotoxicity by blocking neuronal apoptotic and neuroinflammatory pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Lithospermic acid B protects β-cells from cytokine-induced apoptosis by alleviating apoptotic pathways and activating anti-apoptotic pathways of Nrf2-HO-1 and Sirt1 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Item - DataSheet2_Activation of Nrf2 by Lithospermic Acid Ameliorates Myocardial Ischemia and Reperfusion Injury by Promoting Phosphorylation of AMP-Activated Protein Kinase α (AMPKα).docx - figshare - Figshare [figshare.com]

In Vitro Studies on 5-Epilithospermoside: A Technical Guide

For the attention of: Researchers, scientists, and drug development professionals.

Disclaimer: Extensive literature searches have revealed a significant lack of publicly available in vitro studies specifically on 5-Epilithospermoside. Therefore, this document provides available chemical information for this compound and, as a structurally related analogue, presents a comprehensive overview of the in vitro research on its isomer, Lithospermoside . This information is intended to serve as a proxy and a foundation for potential future research on this compound.

This compound: Chemical Information

This compound is a known chemical compound, identified as the 4-epimer of lithospermoside.[1] Its chemical identity is confirmed by its Chemical Abstracts Service (CAS) registry number.

| Parameter | Value |

| CAS Number | 84799-31-5 |

| Chemical Name | This compound |

| Known Source | Thalictrum dasycarpum[1] |

Due to the absence of biological data, the remainder of this guide will focus on the known in vitro activities of its isomer, Lithospermoside.

Lithospermoside: An Overview of In Vitro Biological Activities

Lithospermoside is a cyanoglucoside that has been isolated from plants such as Thalictrum rugosum and T. revolutum.[1] While comprehensive in vitro data is not abundant, existing studies suggest its potential involvement in several biological processes. The primary areas of investigation for structurally related compounds include anti-inflammatory, antioxidant, and anticancer activities. This guide will synthesize the available information on lithospermoside and its analogues to provide a framework for understanding its potential biological effects.

In Vitro Anti-Inflammatory and Antioxidant Activities of Lithospermoside and Related Compounds

While direct quantitative data for the anti-inflammatory and antioxidant activities of lithospermoside is limited in the provided search results, the general class of cyanoglucosides and related phenolic compounds are known to possess such properties. For instance, studies on plant extracts containing similar compounds often evaluate their ability to inhibit nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated macrophages and to scavenge free radicals.

Quantitative Data

No specific quantitative data (e.g., IC50 values) for lithospermoside's anti-inflammatory or antioxidant activity was found in the provided search results. Data for related compounds from the same plant families often show activity in the micromolar range.

Experimental Protocols

3.2.1. Nitric Oxide (NO) Production Inhibition Assay

This assay is a common method to assess the anti-inflammatory potential of a compound in vitro.

-

Cell Culture: RAW 264.7 macrophage cells are cultured in a suitable medium (e.g., DMEM) supplemented with fetal bovine serum and antibiotics.

-

Cell Seeding: Cells are seeded in 96-well plates at a specific density and allowed to adhere overnight.

-

Treatment: The cells are pre-treated with various concentrations of the test compound (e.g., lithospermoside) for a specified period (e.g., 1 hour).

-

Stimulation: Inflammation is induced by adding lipopolysaccharide (LPS) to the wells, with the exception of the negative control group.

-

Incubation: The plates are incubated for a further 24 hours.

-

NO Measurement: The concentration of nitrite (a stable product of NO) in the culture supernatant is measured using the Griess reagent. The absorbance is read at a specific wavelength (e.g., 540 nm).

-

Data Analysis: The percentage of NO inhibition is calculated relative to the LPS-stimulated control.

3.2.2. DPPH Radical Scavenging Assay

This assay measures the free radical scavenging capacity of a compound.

-

Reagent Preparation: A solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH) in methanol is prepared.

-

Reaction Mixture: The test compound at various concentrations is mixed with the DPPH solution.

-

Incubation: The mixture is incubated in the dark at room temperature for a specified time (e.g., 30 minutes).

-

Measurement: The absorbance of the solution is measured at a specific wavelength (e.g., 517 nm). A decrease in absorbance indicates radical scavenging activity.

-

Data Analysis: The percentage of radical scavenging activity is calculated, and the IC50 value (the concentration required to scavenge 50% of DPPH radicals) is determined.

Signaling Pathways

The anti-inflammatory effects of many natural compounds are mediated through the inhibition of pro-inflammatory signaling pathways, such as the NF-κB and MAPK pathways, which are activated by stimuli like LPS.

Caption: Hypothesized anti-inflammatory action of Lithospermoside.

In Vitro Effects of Lithospermoside Analogues on Bone Cells

The regulation of osteoblasts (bone-forming cells) and osteoclasts (bone-resorbing cells) is crucial for bone homeostasis. Some natural compounds have been shown to influence the differentiation and activity of these cells, often by modulating the RANKL/RANK signaling pathway, which is critical for osteoclastogenesis.

Quantitative Data

No specific quantitative data for lithospermoside's effects on osteoblasts or osteoclasts was found in the provided search results.

Experimental Protocols

4.2.1. Osteoclast Differentiation Assay

This assay assesses the ability of a compound to inhibit the formation of osteoclasts from their precursor cells.

-

Cell Source: Bone marrow-derived macrophages (BMMs) or RAW 264.7 cells are used as osteoclast precursors.

-

Cell Culture: Cells are cultured in a medium containing M-CSF (Macrophage Colony-Stimulating Factor).

-

Differentiation Induction: Osteoclast differentiation is induced by the addition of RANKL (Receptor Activator of Nuclear Factor-κB Ligand).

-

Treatment: Cells are treated with various concentrations of the test compound.

-

Staining: After several days of culture, the cells are fixed and stained for tartrate-resistant acid phosphatase (TRAP), a marker enzyme for osteoclasts.

-

Quantification: TRAP-positive multinucleated cells (osteoclasts) are counted under a microscope.

Signaling Pathways

RANKL binding to its receptor RANK on osteoclast precursors activates downstream signaling cascades, including NF-κB and MAPK, leading to the expression of osteoclast-specific genes and ultimately, cell fusion and differentiation.

Caption: Hypothesized inhibition of RANKL-induced osteoclastogenesis.

In Vitro Anticancer Activity of Lithospermoside Analogues

The anticancer potential of natural compounds is often evaluated through cytotoxicity assays on various cancer cell lines.

Quantitative Data

No specific quantitative data (e.g., IC50 values) for lithospermoside's anticancer activity was found in the provided search results.

Experimental Protocols

5.2.1. MTT Cell Viability Assay

This colorimetric assay is widely used to assess the cytotoxic effects of a compound on cancer cells.

-

Cell Seeding: Cancer cells are seeded in 96-well plates and allowed to attach.

-

Treatment: Cells are treated with a range of concentrations of the test compound for a specified duration (e.g., 24, 48, or 72 hours).

-

MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well.

-

Incubation: The plates are incubated to allow viable cells to metabolize the MTT into formazan crystals.

-

Solubilization: A solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.

-

Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm).

-

Data Analysis: The percentage of cell viability is calculated relative to the untreated control, and the IC50 value is determined.

Experimental Workflow

Caption: Workflow for MTT cytotoxicity assay.

Conclusion and Future Directions

This technical guide has highlighted the significant gap in the scientific literature regarding the in vitro biological activities of this compound. While its existence as a chemical entity is confirmed, its potential as a therapeutic agent remains unexplored. The information presented on its isomer, lithospermoside, and related compounds suggests that future in vitro research into this compound could be directed towards evaluating its anti-inflammatory, antioxidant, bone-modulatory, and anticancer properties. The experimental protocols and pathway diagrams provided herein offer a foundational framework for such investigations. Further studies are essential to isolate or synthesize sufficient quantities of this compound and to systematically characterize its bioactivities to determine its potential for drug development.

References

Navigating the Therapeutic Potential of 5-Epilithospermoside: An In-depth Technical Guide Based on Preliminary In Vivo Studies of Related Compounds from Lithospermum Species

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Epilithospermoside, an alkaloid isolated from the roots of plants belonging to the Lithospermum genus, presents a nascent yet intriguing area of pharmacological research.[1] While direct in vivo studies on this compound are not publicly available, a significant body of research exists for other bioactive compounds extracted from the same botanical source, notably shikonin, its derivatives, and lithospermic acid. These compounds have demonstrated a range of therapeutic effects, including anti-inflammatory, antitumor, and immunomodulatory activities. This technical guide provides a comprehensive overview of the preliminary in vivo findings for these related molecules, offering valuable insights that may inform future research directions for this compound. The data presented herein, including experimental protocols and signaling pathway analyses, are extrapolated from studies on these analogous compounds and serve as a foundational resource for researchers investigating the potential of this compound.

Quantitative Data Summary

The following tables summarize key quantitative data from in vivo studies on shikonin derivatives and lithospermic acid B, compounds sourced from Lithospermum species. This data provides a comparative look at their efficacy and pharmacokinetic profiles in various animal models.

Table 1: In Vivo Antitumor Efficacy of Shikonin and its Derivatives

| Compound | Animal Model | Tumor Model | Dosage | Route of Administration | Tumor Inhibition Rate (%) | Key Findings | Reference |

| Shikonin | Mice | Sarcoma 180 (ascites) | 5-10 mg/kg/day | - | Complete inhibition | Showed high antitumor activity, but toxic at >15 mg/kg/day. | [2] |

| Shikonin | Male KMF mice | P388 leukemia cells | 4 mg/kg/day for 7 days | Intraperitoneal (i.p.) | - | Significantly increased the survival rate of tumor-bearing mice. | [3] |

| Shikonin Derivatives (ShD) | Mice | Transplantable neoplasms | >2.5 mg/kg/day | - | >33% | Prolonged survival time and protected immune organs. | [4] |

| Lithospermum erythrorhizon Hexane Extract (LEH) | C57BL/6 mice | B16F10 melanoma | 10 mg/kg for 21 days | Intraperitoneal (i.p.) | 43% (tumor growth), 36% (tumor weight) | Induced apoptosis and increased necrotic cells in tumor tissues. | [5] |

Table 2: Pharmacokinetic Parameters of Lithospermic Acid B (LSB) in Rats

| Parameter | 10 mg/kg Intravenous (IV) | 50 mg/kg Intravenous (IV) | 10 mg/kg Oral (PO) | 50 mg/kg Oral (PO) |

| AUC (µg·min/mL) | 702 | 993 (dose-normalized) | Not Detected | - |

| Clearance (Cl) | - | Slower than 10 mg/kg dose | - | - |

| 24-h Urinary Excretion | - | Significantly greater than 10 mg/kg dose | - | - |

| Absolute Oral Bioavailability (%) | - | - | - | 5% |

Data from a study on the pharmacokinetics of lithospermic acid B in rats.[6]

Experimental Protocols

Detailed methodologies are crucial for the replication and advancement of scientific research. Below are the experimental protocols for key in vivo studies cited in this guide.

Antitumor Activity of Shikonin in a Murine Sarcoma Model

-

Animal Model: Mice.

-

Tumor Cell Line: Sarcoma 180 ascites cells.

-

Treatment: Shikonin was administered at doses ranging from 1 to 15 mg/kg/day.

-

Evaluation: The primary endpoint was the inhibition of tumor growth. Complete inhibition was observed at doses between 5-10 mg/kg/day. Doses above 15 mg/kg/day were found to be toxic.[2]

Immunomodulatory Effects of Lithospermum erythrorhizon Extract (LEE) in an Immunosuppressed Rat Model

-

Animal Model: SPF Sprague–Dawley rats.

-

Induction of Immunosuppression: Dexamethasone (7.5 mg/kg, i.p.) was administered for 7 days.

-

Treatment: LEE was orally administered at doses of 10, 20, and 40 mg/kg for 21 days.

-

Evaluation: A comprehensive assessment was conducted, including body weight, food consumption, hematology, serum biochemistry, cytokine profiles (TNF-α, IL-1β, IL-6, IL-4), immunoglobulin levels (IgG, IgM, IgA), complement levels (C3, C4), lymphocyte subtypes (CD4+/CD8+ ratio), lymphocyte proliferation, and histopathology of the spleen and thymus.[7]

Pharmacokinetic Study of Lithospermic Acid B (LSB) in Rats

-

Animal Model: Rats.

-

Administration: LSB was administered intravenously (10 or 50 mg/kg) and orally (10 or 50 mg/kg).

-

Sample Collection: Blood samples were collected at various time points.

-

Analysis: LSB concentrations in plasma were determined using a validated liquid chromatography/mass spectrometry (LC/MS/MS) method.

-

Key Findings: The study revealed dose-dependent pharmacokinetics and low oral bioavailability (5% at 50 mg/kg), likely due to poor absorption and metabolism.[6]

Signaling Pathway Analysis

Network pharmacology and subsequent experimental validation have indicated that the MAPK signaling pathway is central to the immunomodulatory effects of Lithospermum erythrorhizon extract.

Caption: LEE ameliorates immunosuppression via the MAPK signaling pathway.

The diagram above illustrates the proposed mechanism by which Lithospermum erythrorhizon extract (LEE) counteracts dexamethasone-induced immunosuppression. RT-qPCR analysis has shown that LEE upregulates the expression of key components of the MAPK pathway, including Akt1, Mapk3, Mapk14, Pik3ca, and Mapk1.[7] This activation leads to the restoration of immune cell activity, regulation of cytokine balance, and preservation of immune organ structure.

Conclusion

While direct in vivo data for this compound remains elusive, the extensive research on its sister compounds from Lithospermum species provides a robust starting point for future investigations. The demonstrated antitumor, anti-inflammatory, and immunomodulatory properties of shikonin and its derivatives, coupled with the pharmacokinetic profiling of lithospermic acid, lay a strong foundation for hypothesizing the potential therapeutic applications of this compound. The central role of the MAPK signaling pathway in the bioactivity of Lithospermum extracts suggests a promising avenue for mechanistic studies of this compound. This guide serves as a critical resource for researchers, offering a consolidated view of the existing in vivo evidence and methodologies that will undoubtedly accelerate the exploration of this novel compound.

References

- 1. file.medchemexpress.com [file.medchemexpress.com]

- 2. Antitumor Activity of Shikonin and Its Derivatives [jstage.jst.go.jp]

- 3. Shikonin Exerts Antitumor Activity via Proteasome Inhibition and Cell Death Induction in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Shikonin derivatives protect immune organs from damage and promote immune responses in vivo in tumour-bearing mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. In vitro and in vivo anticancer effects of Lithospermum erythrorhizon extract on B16F10 murine melanoma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Pharmacokinetics of lithospermic acid B isolated from Salvia miltiorrhiza in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Lithospermum erythrorhizon extract alleviates immunosuppression via MAPK signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Discovery and History of Lithospermoside and its Epimers, with a Focus on the Putative 5-Epilithospermoside

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: Extensive literature searches did not yield specific information on a compound named "5-Epilithospermoside." This guide is therefore based on the discovery and history of the parent compound, lithospermoside, and its known epimers. The information presented for "this compound" is inferred based on the principles of stereochemistry and the known characteristics of the lithospermoside family of compounds.

Introduction

Lithospermoside is a naturally occurring cyanoglucoside that has been isolated from various plant species, notably from the genera Lithospermum and Thalictrum.[1][2] Cyanoglucosides are a class of plant secondary metabolites characterized by the presence of a cyano group attached to a glycosidically linked sugar moiety. An epimer is one of a pair of diastereomers that differ in configuration at only one stereogenic center.[3][4][5] The name "this compound" suggests a stereoisomer of lithospermoside where the configuration at the 5th carbon atom of the aglycone moiety is inverted relative to lithospermoside itself. While a compound named dasycarponin has been identified as the 4-epimer of lithospermoside, specific literature detailing the discovery and characterization of a "this compound" is not currently available in the public domain.[1]

This technical guide provides a comprehensive overview of the discovery, history, chemical properties, and biological activities of lithospermoside and its known epimers, which can serve as a foundational understanding for the putative this compound.

Discovery and History

Lithospermoside was first isolated from plants of the Thalictrum genus.[1] Subsequent studies have identified it in various species of the Boraginaceae family, including Lithospermum purpurocaeruleum and Lithospermum officinale.[2] The discovery of lithospermoside and its congeners has been part of broader phytochemical investigations into traditional medicinal plants used for their anti-inflammatory, antioxidant, and other therapeutic properties.[6][7]

The historical context of the discovery of these compounds is rooted in ethnobotany and the scientific exploration of natural products for potential drug leads. The isolation and structural elucidation of these molecules have been made possible by advancements in chromatographic and spectroscopic techniques.

Chemical Structure

The chemical structure of lithospermoside consists of a cyanomethylene-dihydroxy-cyclohexene aglycone linked to a glucose molecule. The IUPAC name for lithospermoside is (2Z)-2-[(4R,5S,6S)-4,5-dihydroxy-6-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxycyclohex-2-en-1-ylidene]acetonitrile.[8]

The putative structure of this compound would differ from lithospermoside only in the stereochemical configuration at the C-5 position of the cyclohexene ring.

Diagram: Logical Relationship of Lithospermoside and its Epimers

Caption: Relationship between Lithospermoside and its epimers.

Quantitative Data

Quantitative data regarding the isolation and biological activity of lithospermoside and its known epimers are summarized below. Data for the putative this compound is not available.

Table 1: Isolation Yield of Lithospermoside and its Epimers from Natural Sources

| Compound | Plant Source | Part Used | Extraction Method | Yield (%) | Reference |

| Lithospermoside | Thalictrum rugosum | - | - | - | [1] |

| Lithospermoside | Bauhinia holophylla | Leaves | Hydroalcoholic extraction | 1.7 | [1] |

| Dasycarponin (4-Epilithospermoside) | Thalictrum dasycarpum | - | - | - | [1] |

Note: Specific yield data is often not reported in initial discovery papers.

Table 2: Biological Activity of Lithospermoside

| Activity | Assay | Model | IC50 / EC50 | Reference |

| Antioxidant | - | - | - | [2] |

| Anti-tumor promoting | - | - | - | [2] |

| Hypoglycemic | In vivo | Diabetic mice | 10 and 20 mg/kg b.w. | [1] |

Experimental Protocols

Detailed methodologies for the isolation and characterization of lithospermoside are crucial for researchers.

Protocol 1: Isolation of Lithospermoside from Plant Material

-

Extraction: Dried and powdered plant material (e.g., leaves of Bauhinia holophylla) is subjected to extraction with a suitable solvent, such as a hydroalcoholic mixture.[1] Maceration or Soxhlet extraction can be employed.[9]

-

Fractionation: The crude extract is then partitioned with solvents of increasing polarity (e.g., hexane, ethyl acetate, butanol) to separate compounds based on their polarity.

-

Chromatography: The butanol-soluble fraction, typically enriched with glycosides, is subjected to column chromatography on silica gel or other suitable stationary phases. Elution is performed with a gradient of solvents, such as chloroform-methanol-water.

-

Purification: Fractions containing lithospermoside are further purified by repeated column chromatography, including preparative High-Performance Liquid Chromatography (HPLC), to yield the pure compound.

-

Characterization: The structure of the isolated compound is elucidated using spectroscopic techniques, including Nuclear Magnetic Resonance (NMR - 1H, 13C, COSY, HMQC, HMBC) and Mass Spectrometry (MS).[1]

Diagram: Experimental Workflow for Isolation of Lithospermoside

Caption: General workflow for the isolation of Lithospermoside.

Biological Activity and Signaling Pathways

Lithospermoside has been reported to exhibit several biological activities, including antioxidant and anti-tumor promoting effects.[2] Its hypoglycemic activity has also been demonstrated in diabetic mice.[1] The precise mechanisms of action and the signaling pathways involved are still under investigation.

Based on its antioxidant properties, a hypothetical signaling pathway could involve the modulation of cellular redox balance and the activation of antioxidant response elements.

Diagram: Hypothetical Signaling Pathway for Antioxidant Activity

Caption: Hypothetical Nrf2-ARE signaling pathway for antioxidant activity.

Conclusion

Lithospermoside is a well-characterized cyanoglucoside with documented biological activities. While the specific compound "this compound" is not described in the current scientific literature, the existence of its 4-epimer, dasycarponin, suggests that other epimers may exist in nature or be accessible through synthetic chemistry. Further phytochemical investigations of Lithospermum, Thalictrum, and related plant genera may lead to the discovery of this compound or other novel stereoisomers. The synthesis of this putative compound would be essential for its full characterization and the evaluation of its biological properties, which could differ significantly from those of lithospermoside due to stereochemical variations. This guide provides a solid foundation for researchers interested in this family of natural products and highlights the need for further exploration in this area.

References

- 1. researchgate.net [researchgate.net]

- 2. selleckchem.com [selleckchem.com]

- 3. Epimer - Wikipedia [en.wikipedia.org]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. mdpi.com [mdpi.com]

- 7. researchgate.net [researchgate.net]

- 8. Lithospermoside | C14H19NO8 | CID 10065132 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. How to extract Lithospermum erythrorhizon extract from plants? [greenskybio.com]

Methodological & Application

High-Yield Isolation of 5-Epilithospermoside: An Application Note and Protocol

For Researchers, Scientists, and Drug Development Professionals

Abstract

5-Epilithospermoside, a naturally occurring compound isolated from the roots of Lithospermum officinale, has garnered interest for its potential therapeutic properties, including anti-inflammatory and antioxidant activities. As a synthetic route for this compound is not well-established in the literature, isolation from its natural source remains the primary method of procurement. This document provides a detailed protocol for the high-yield isolation and purification of this compound. Additionally, it outlines its potential biological activities and associated signaling pathways based on current understanding of related phytochemicals.

Introduction

Experimental Protocols

I. Extraction of Crude Material from Lithospermum officinale Roots

This protocol describes the initial extraction of a crude mixture containing this compound from dried and powdered Lithospermum officinale roots.

Materials:

-

Dried, powdered roots of Lithospermum officinale

-

Methanol (ACS grade)

-

Deionized water

-

Rotary evaporator

-

Filtration apparatus (e.g., Buchner funnel, filter paper)

-

Large glass beakers and flasks

Procedure:

-

Maceration: Suspend 1 kg of dried, powdered Lithospermum officinale roots in 5 L of 80% aqueous methanol.

-

Extraction: Stir the mixture at room temperature for 24 hours.

-

Filtration: Filter the mixture through a Buchner funnel to separate the extract from the solid plant material.

-

Re-extraction: Repeat the extraction process on the plant residue two more times with 5 L of 80% aqueous methanol each time to ensure exhaustive extraction.

-

Concentration: Combine the filtrates and concentrate the extract under reduced pressure using a rotary evaporator at a temperature not exceeding 50°C.

-

Lyophilization: Lyophilize the concentrated extract to obtain a dry crude extract powder.

II. Purification of this compound using Column Chromatography and Preparative HPLC

This protocol outlines the purification of this compound from the crude extract using a combination of column chromatography and preparative high-performance liquid chromatography (prep-HPLC).

Materials:

-

Crude extract powder from Protocol I

-

Silica gel (for column chromatography, 70-230 mesh)

-

Solvents for column chromatography: n-hexane, ethyl acetate, methanol

-

Preparative HPLC system with a C18 column

-

Solvents for prep-HPLC: Acetonitrile (HPLC grade), water (HPLC grade), formic acid

-

Thin-layer chromatography (TLC) plates (silica gel 60 F254) and developing chamber

-

UV lamp for TLC visualization

Procedure:

-

Column Chromatography (Initial Fractionation):

-

Prepare a silica gel column.

-

Dissolve a portion of the crude extract in a minimal amount of methanol and adsorb it onto a small amount of silica gel.

-

Apply the dried, adsorbed sample to the top of the column.

-

Elute the column with a gradient of n-hexane, ethyl acetate, and methanol, starting with 100% n-hexane and gradually increasing the polarity.

-

Collect fractions and monitor by TLC to identify fractions containing the target compound.

-

-

Preparative HPLC (Final Purification):

-